molecular formula C15H14O7 B14243155 2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate CAS No. 389805-22-5

2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate

Cat. No.: B14243155
CAS No.: 389805-22-5
M. Wt: 306.27 g/mol
InChI Key: QXRABVWZNGKJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate is a compound known for its significant biological activities. It is a derivative of hydroxytyrosol and gallic acid, both of which are known for their antioxidant properties. This compound has been studied for its potential therapeutic effects, particularly in the context of metabolic disorders and oxidative stress-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid (gallic acid) with 2-(3,4-dihydroxyphenyl)ethanol (hydroxytyrosol). This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of biocatalysts, such as lipases, has also been explored to achieve more environmentally friendly synthesis routes .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced hydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate primarily involves its antioxidant activity. It can scavenge free radicals and inhibit oxidative stress pathways. The compound interacts with various molecular targets, including enzymes like α-glucosidase, where it acts as a competitive inhibitor. This interaction is facilitated by hydrogen bonding with specific amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate is unique due to its combined structural features of hydroxytyrosol and gallic acid, which confer enhanced antioxidant and enzyme inhibitory properties. This makes it a promising candidate for therapeutic applications in metabolic disorders and oxidative stress-related conditions .

Properties

CAS No.

389805-22-5

Molecular Formula

C15H14O7

Molecular Weight

306.27 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C15H14O7/c16-10-2-1-8(5-11(10)17)3-4-22-15(21)9-6-12(18)14(20)13(19)7-9/h1-2,5-7,16-20H,3-4H2

InChI Key

QXRABVWZNGKJQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.